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An In-depth Exploration of the Kinase Selectivity, Cellular Effects, and Resistance Mechanisms

Beyond FLT3 Inhibition

Quizartinib (AC220) is a potent, second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor

approved for the treatment of adult patients with newly diagnosed acute myeloid leukemia

(AML) that is FLT3 internal tandem duplication (ITD)-positive.[1] While its primary mechanism

of action is the selective inhibition of the FLT3 receptor tyrosine kinase, a comprehensive

understanding of its off-target effects is critical for anticipating potential toxicities, elucidating

mechanisms of resistance, and exploring novel therapeutic combinations. This technical guide

provides an in-depth overview of the early-stage research on Quizartinib's off-target profile,

intended for researchers, scientists, and drug development professionals.

Kinase Selectivity Profile of Quizartinib
Quizartinib is recognized for its high selectivity for FLT3 compared to first-generation FLT3

inhibitors.[2] However, kinome-wide screening has revealed interactions with other kinases,

some of which are clinically relevant.

Quantitative Kinase Inhibition Data
A preclinical study characterized the binding affinity of Quizartinib and its active metabolite,

AC886, against a panel of 404 non-mutant kinases. The results demonstrated high affinity and

selectivity for FLT3.[3] Notably, Quizartinib and AC886 bound to only eight kinases with a

dissociation constant (Kd) of less than 100 nM.[4]
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Kinase Target Quizartinib Kd (nM) AC886 Kd (nM)

FLT3 3.3 1.1

KIT 4.8 -

PDGFRA - -

PDGFRB - -

CSF1R - -

RET - -

Table 1: Binding affinities (Kd) of Quizartinib and its active metabolite AC886 for key on- and

off-target kinases. Data compiled from multiple sources. A dash (-) indicates data not specified

in the reviewed literature.[3][4][5]

Another study identified several off-target kinases that are inhibited by Quizartinib within a

fivefold range of the Kd for the FLT3/ITD receptor.[5]

Off-Target Kinases (within 5-fold Kd of FLT3/ITD)

FLT3 (wild-type)

KIT

PDGFRB

PDGFRA

RET

CSF1R

Table 2: Off-target kinases inhibited by Quizartinib within a fivefold range of the Kd for the

FLT3/ITD receptor.[5]

Cellular Proliferation Inhibition
The inhibitory activity of Quizartinib has also been assessed in various leukemia cell lines.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.researchgate.net/figure/Analysis-of-Flt3-phosphorylation-Western-blot-analyses-for-phosphorylated-and-total-Flt3_fig3_8256543
https://www.researchgate.net/figure/Chemical-structure-and-kinase-selectivity-profiling-of-quizartinib-AC886-and-other-FLT3_fig1_339992006
https://pmc.ncbi.nlm.nih.gov/articles/PMC6081740/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6081740/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6081740/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12625475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line FLT3 Status Quizartinib IC50 (nM)

MV4-11 FLT3-ITD 0.40

MOLM-13 FLT3-ITD 0.89

MOLM-14 FLT3-ITD 0.73

Table 3: In vitro growth inhibitory activity (IC50) of Quizartinib on FLT3-ITD positive AML cell

lines.[3]

Key Off-Target Effects and Associated Signaling
Pathways
The off-target kinase inhibition of Quizartinib can lead to both therapeutic and adverse effects.

Understanding the signaling pathways involved is crucial for a complete picture of its biological

activity.

On-Target FLT3 Signaling Inhibition
Quizartinib exerts its primary therapeutic effect by binding to the ATP-binding pocket of the

FLT3 receptor, preventing its phosphorylation and subsequent activation.[6] This disrupts

downstream signaling pathways critical for leukemic cell proliferation and survival, including the

PI3K/AKT, RAS/RAF/MEK/ERK, and STAT5 pathways, ultimately inducing apoptosis.[6]

Quizartinib's primary mechanism of action on FLT3 signaling.

Off-Target c-KIT Inhibition and Myelosuppression
One of the most clinically significant off-target effects of Quizartinib is the inhibition of c-KIT.[5]

This inhibition is believed to contribute to the myelosuppression observed in patients treated

with the drug.

Off-Target Effects and QT Prolongation
Quizartinib has been associated with QT interval prolongation, a potential cardiac side effect.

While the exact off-target kinase responsible for this is not fully elucidated in the provided

search results, it is a known dose-limiting toxicity.
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Off-Target Pathways in Resistance
The development of resistance to Quizartinib is a major clinical challenge. While on-target

mutations in the FLT3 kinase domain are a common mechanism, off-target pathways also play

a crucial role.

RAS Pathway Activation: Studies have shown that clonal selection of subclones with

activating mutations in the RAS pathway can mediate clinical resistance to Quizartinib.[7]

AXL Upregulation: The receptor tyrosine kinase AXL has been implicated in resistance to

FLT3 inhibitors. Upregulation of AXL can contribute to resistance by activating downstream

signaling pathways that bypass FLT3 inhibition.[2][8]

Off-target pathways mediating resistance to Quizartinib.

Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the

off-target effects of Quizartinib.

Kinase Profiling: KINOMEscan™ Assay
The KINOMEscan™ assay is a high-throughput, in vitro competition binding assay used to

quantitatively measure the interactions between a compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized,

active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to

the solid support is quantified using qPCR. A lower amount of bound kinase in the presence of

the test compound indicates a stronger interaction.[9]

General Protocol:

A DNA-tagged kinase is incubated with the test compound (Quizartinib) and an immobilized

ligand in a multi-well plate.

After an incubation period to allow for binding to reach equilibrium, the unbound kinase and

compound are washed away.
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The amount of DNA-tagged kinase remaining bound to the immobilized ligand is quantified

using qPCR.

The results are typically reported as the percentage of the control (DMSO) or as a

dissociation constant (Kd) determined from an 11-point, 3-fold serial dilution of the

compound.[9]

Generalized workflow for the KINOMEscan assay.

Cell Viability: MTT/MTS Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-

dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are

colorimetric assays for assessing cell metabolic activity, which serves as an indicator of cell

viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or

MTS) to a colored formazan product. The amount of formazan produced is proportional to the

number of viable cells.

General Protocol (MTS Assay):

Leukemia cells (e.g., MV4-11, MOLM-13) are seeded in 96-well plates.

The cells are treated with various concentrations of Quizartinib or a vehicle control (DMSO).

After a specified incubation period (e.g., 72 hours), an MTS reagent is added to each well.

The plates are incubated for an additional 1-4 hours to allow for the conversion of MTS to

formazan.

The absorbance of the formazan product is measured using a microplate reader at a

wavelength of approximately 490 nm.[10]

The IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated from

the dose-response curve.

Protein Phosphorylation: Immunoblotting (Western Blot)
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Immunoblotting is used to detect the phosphorylation status of specific proteins, such as FLT3

and its downstream targets, to confirm the inhibitory effect of a compound.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred

to a membrane, and then probed with antibodies specific to the total and phosphorylated forms

of the protein of interest.

General Protocol:

Leukemia cells are treated with Quizartinib or a vehicle control for a specified time.

The cells are lysed to extract total protein.

Protein concentration is determined, and equal amounts of protein from each sample are

loaded onto an SDS-PAGE gel for electrophoresis.

The separated proteins are transferred from the gel to a membrane (e.g., PVDF or

nitrocellulose).

The membrane is blocked to prevent non-specific antibody binding.

The membrane is incubated with a primary antibody specific for the phosphorylated form of

the target protein (e.g., phospho-FLT3).

After washing, the membrane is incubated with a secondary antibody conjugated to an

enzyme (e.g., HRP).

A chemiluminescent substrate is added, and the resulting signal is detected, indicating the

amount of phosphorylated protein.

The membrane can be stripped and re-probed with an antibody for the total protein to serve

as a loading control.

Conclusion
Early-stage research has established that while Quizartinib is a highly selective FLT3 inhibitor,

it possesses a distinct off-target profile that influences both its clinical efficacy and toxicity.

Inhibition of kinases such as c-KIT contributes to known side effects like myelosuppression.
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Furthermore, the emergence of resistance through the activation of off-target signaling

pathways, including the RAS/MAPK cascade and AXL upregulation, underscores the

complexity of targeting kinase signaling in AML. A thorough understanding of these off-target

effects, facilitated by the experimental approaches detailed in this guide, is paramount for the

continued development of more effective and safer therapeutic strategies for patients with

FLT3-mutated AML.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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